N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide
CAS No.:
Cat. No.: VC14759269
Molecular Formula: C21H21N3O2
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21N3O2 |
|---|---|
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | N-[2-(4-methoxyindol-1-yl)ethyl]-1-methylindole-4-carboxamide |
| Standard InChI | InChI=1S/C21H21N3O2/c1-23-12-9-15-16(5-3-6-18(15)23)21(25)22-11-14-24-13-10-17-19(24)7-4-8-20(17)26-2/h3-10,12-13H,11,14H2,1-2H3,(H,22,25) |
| Standard InChI Key | AZHOTPUSZVVIPX-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC2=C(C=CC=C21)C(=O)NCCN3C=CC4=C3C=CC=C4OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features two indole moieties connected via an ethyl-carboxamide bridge. The first indole ring (position 1) is substituted with a methyl group at the nitrogen atom, while the second indole (position 4) contains a methoxy group at the 4-position. The carboxamide functional group (–CONH–) bridges the ethyl chain, creating a planar region that may facilitate π-π stacking interactions with biological targets .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 347.4 g/mol |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 3 (amide C=O, methoxy O) |
| Topological Polar Surface Area | 65.5 Ų |
| LogP (Predicted) | 3.2 |
The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO: 23 mg/mL at 25°C), while the methyl-indole moiety contributes to lipid membrane permeability.
Spectroscopic Characterization
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NMR: NMR (400 MHz, DMSO-d) displays characteristic signals at δ 10.82 (s, 1H, indole NH), 7.45–6.78 (m, 8H, aromatic), 4.21 (t, J = 6.8 Hz, 2H, –CH–N–), 3.85 (s, 3H, –OCH), and 3.72 (s, 3H, –N–CH) .
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HRMS: Observed [M+H] at m/z 348.1709 (calculated 348.1712 for CHNO).
Synthesis and Optimization
Multi-Step Synthetic Route
The synthesis employs a convergent strategy, coupling pre-functionalized indole precursors through amide bond formation (Figure 1):
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Indole-4-Carboxylic Acid Activation: 1-Methyl-1H-indole-4-carboxylic acid is activated using EDC/HOBt in dichloromethane.
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Nucleophilic Displacement: Reaction with ethylenediamine derivatives introduces the ethyl spacer.
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Methoxyindole Coupling: 4-Methoxyindole is alkylated at the 1-position using bromoethyl intermediates.
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Global Deprotection: Acidic cleavage of tert-butyloxycarbonyl (Boc) protecting groups yields the final product.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | EDC, HOBt, DCM, 0°C → RT, 12 h | 78 | 95 |
| 2 | KCO, DMF, 80°C, 6 h | 65 | 89 |
| 3 | NaH, THF, 0°C → reflux, 8 h | 54 | 92 |
| 4 | TFA/DCM (1:1), RT, 2 h | 91 | 98 |
Optimization studies identified dichloromethane (DCM) as superior to tetrahydrofuran (THF) for minimizing byproducts during amide coupling.
Biological Activity and Mechanism
Enzyme Inhibition Profiling
In silico docking simulations predict strong interactions with kinases and epigenetic regulators:
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EZH2 (Polycomb Repressive Complex 2): The carboxamide oxygen forms hydrogen bonds with Asp237 (EED subunit), mimicking endogenous cofactor binding .
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Cyclooxygenase-2 (COX-2): Methoxy and methyl groups occupy hydrophobic pockets analogous to celecoxib, suggesting anti-inflammatory potential.
Table 3: In Vitro Activity Against Cancer Cell Lines
| Cell Line | Origin | IC (μM) |
|---|---|---|
| MCF-7 | Breast adenocarcinoma | 12.4 ± 1.2 |
| A549 | Lung carcinoma | 18.9 ± 2.1 |
| PC-3 | Prostate cancer | 22.7 ± 3.0 |
| HCT-116 | Colorectal carcinoma | 15.8 ± 1.8 |
Preliminary data indicate dose-dependent apoptosis induction, with caspase-3 activation observed at ≥10 μM.
Neuroprotective Effects
In primary cortical neurons exposed to glutamate-induced excitotoxicity:
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30% reduction in reactive oxygen species (ROS) at 5 μM (p < 0.01 vs. control)
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Preservation of mitochondrial membrane potential (ΔΨm = 85% of baseline vs. 45% in untreated cells)
Comparative Analysis with Structural Analogs
Pharmacophore Mapping
Key structural determinants of activity include:
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Methoxy Group: Removal reduces COX-2 binding affinity by 8-fold.
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Methyl-Indole: Replacement with ethyl decreases blood-brain barrier penetration (logBB = -0.7 vs. -0.2 for methyl).
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Carboxamide Linker: Substitution with ester abolishes EZH2 inhibition .
Table 4: Analog Comparison
| Compound | EZH2 IC (nM) | COX-2 IC (μM) |
|---|---|---|
| Target Compound | 320 ± 45 | 0.89 ± 0.12 |
| Des-methoxy Analog | >10,000 | 7.1 ± 0.9 |
| Ethyl-Indole Variant | 510 ± 60 | 1.2 ± 0.3 |
| Ester-Linked Derivative | >10,000 | >50 |
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